molecular formula C7H8F3NS B13154596 3,3,3-Trifluoro-1-(2-thienyl)propylamine

3,3,3-Trifluoro-1-(2-thienyl)propylamine

Cat. No.: B13154596
M. Wt: 195.21 g/mol
InChI Key: ZESMHAYBEKXHNQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(2-thienyl)propylamine is an organic compound with the molecular formula C7H8F3NS It is characterized by the presence of a trifluoromethyl group attached to a propylamine chain, which is further connected to a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine typically involves the reaction of 2-thienylacetonitrile with trifluoroacetic acid and subsequent reduction. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(2-thienyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, amine derivatives, and substituted thienyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,3,3-Trifluoro-1-(2-thienyl)propylamine has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-1-(2-thienyl)propylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act on enzymes involved in metabolic processes, leading to changes in cellular function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(2-thienyl)propylamine is unique due to its combination of a trifluoromethyl group and a thienyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

3,3,3-trifluoro-1-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3,5H,4,11H2

InChI Key

ZESMHAYBEKXHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC(F)(F)F)N

Origin of Product

United States

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